molecular formula C20H17NO3 B5273184 1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

Cat. No.: B5273184
M. Wt: 319.4 g/mol
InChI Key: VBPXNHRQQDJWHN-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a furo[3,4-b]pyridine core with phenyl and methylphenyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13-6-5-9-15(10-13)21-17-12-24-20(23)19(17)16(11-18(21)22)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPXNHRQQDJWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C3=C2COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial in scaling up the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methylphenyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione stands out due to its unique combination of a furo[3,4-b]pyridine core with phenyl and methylphenyl substituents. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

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